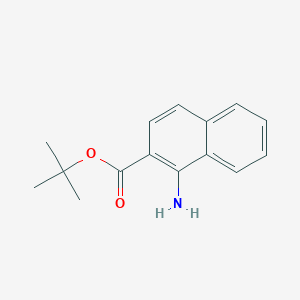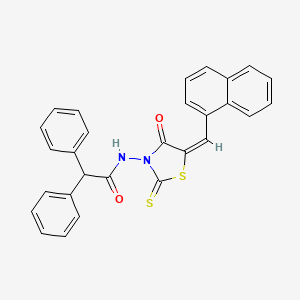
1-(2-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-4-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
- Hydrolysis : Phenylboronic pinacol esters are susceptible to hydrolysis, especially at physiological pH. The rate of hydrolysis depends on the substituents on the aromatic ring .
- Protodeboronation : Under certain conditions, protodeboronation can occur, leading to the removal of the boron atom from the boronic acid moiety .
Applications De Recherche Scientifique
Transforming Fluoroarenes into Arylboronic Esters
The study by Zhou et al. (2016) demonstrates the [Ni(IMes)2]-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This method allows for the conversion of various partially fluorinated arenes into their corresponding boronate esters, highlighting the compound's potential in synthesizing building blocks for complex molecular architectures (Zhou et al., 2016).
Developing H2O2-Cleavable Polymers
Cui et al. (2017) reported the synthesis of H2O2-cleavable poly(ester-amide)s via Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester, highlighting the use of phenylboronic acid esters in creating responsive materials for potential delivery vehicle applications (Cui et al., 2017).
Sensing Fluoride Ions
Jańczyk et al. (2012) utilized organoboron compounds, including pinacol ester of phenylboronic acid, as Lewis acid receptors for fluoride ions, illustrating the role of boronic esters in developing selective sensors for anions (Jańczyk et al., 2012).
Synthesizing Arylboronic Esters via ipso-Defluoroborylation
Zhao et al. (2018) developed a method for synthesizing arylboronic acid pinacol esters through a palladium- or iron-catalyzed cross-coupling reaction of aryl fluorides, showcasing the compound's utility in functional group transformations (Zhao et al., 2018).
Generating Phosphorescent Organic Molecules
Shoji et al. (2017) discovered that simple arylboronic esters, similar in structure to the compound , exhibit room-temperature phosphorescence in the solid state. This finding opens new avenues for utilizing these compounds in materials science, particularly in the development of phosphorescent materials without heavy atoms (Shoji et al., 2017).
Propriétés
IUPAC Name |
1-[[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22;;/h6-8H,9-13H2,1-5H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJUMQWXVOMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)CN3CCN(CC3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BCl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2912916.png)



![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)

![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)
![[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B2912931.png)
![2-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2912932.png)
![N-cyclohexyl-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2912933.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2912934.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)prop-2-en-1-one](/img/structure/B2912937.png)
![5-Ethylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2912939.png)
